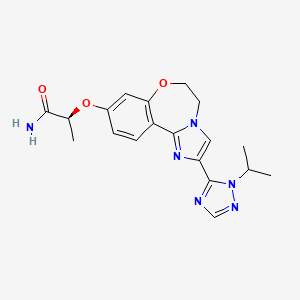

GNE-618

Übersicht

Beschreibung

GNE-618 is a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase. This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide, a metabolite essential for cell survival. By inhibiting nicotinamide phosphoribosyltransferase, this compound depletes nicotinamide adenine dinucleotide levels and induces tumor cell death, making it a promising compound in cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GNE-618 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: GNE-618 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .

Wissenschaftliche Forschungsanwendungen

GNE-618 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Inhibition der Nicotinamid-Phosphoribosyltransferase und ihre Auswirkungen auf den Zellstoffwechsel zu untersuchen.

Biologie: Wird auf seine Rolle bei der Modulation zellulärer Prozesse wie Apoptose und Autophagie untersucht.

Medizin: Wird als potenzieller Therapeutikum für die Krebsbehandlung untersucht, da es den Tod von Tumorzellen induzieren kann.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf die Nicotinamid-Phosphoribosyltransferase abzielen .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Inhibition der Nicotinamid-Phosphoribosyltransferase, dem Enzym, das für den geschwindigkeitsbestimmenden Schritt in der Biosynthese von Nicotinamid-Adenin-Dinukleotid verantwortlich ist. Durch die Blockierung dieses Enzyms erschöpft this compound die zellulären Nicotinamid-Adenin-Dinukleotid-Spiegel, was zu einer verringerten Energieproduktion und zum Zelltod führt. Dieser Mechanismus ist besonders effektiv in Tumorzellen, die stark auf Nicotinamid-Adenin-Dinukleotid für ihr Überleben und ihre Proliferation angewiesen sind .

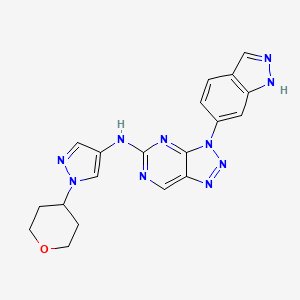

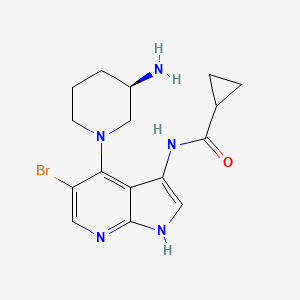

Ähnliche Verbindungen:

GNE-617: Ein weiterer potenter Inhibitor der Nicotinamid-Phosphoribosyltransferase mit ähnlicher Antitumoraktivität.

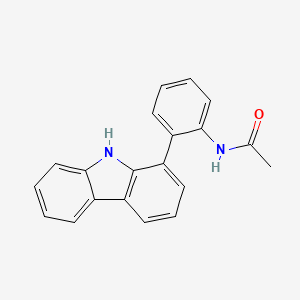

GNE-875: Eine strukturell unterschiedliche Verbindung mit vergleichbaren inhibitorischen Wirkungen auf die Nicotinamid-Phosphoribosyltransferase.

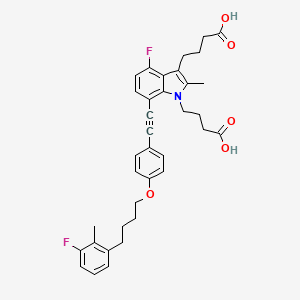

GNE-643: Ein weniger potenter Inhibitor der Nicotinamid-Phosphoribosyltransferase im Vergleich zu this compound

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Potenz und orale Bioverfügbarkeit aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht. Seine Fähigkeit, die Nicotinamid-Adenin-Dinukleotid-Spiegel effektiv zu erschöpfen und den Tod von Tumorzellen zu induzieren, unterstreicht sein Potenzial als Krebsbehandlung .

Wirkmechanismus

GNE-618 exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the enzyme responsible for the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide. By blocking this enzyme, this compound depletes cellular nicotinamide adenine dinucleotide levels, leading to reduced energy production and cell death. This mechanism is particularly effective in tumor cells, which rely heavily on nicotinamide adenine dinucleotide for survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

GNE-617: Another potent inhibitor of nicotinamide phosphoribosyltransferase with similar anti-tumor activity.

GNE-875: A structurally distinct compound with comparable inhibitory effects on nicotinamide phosphoribosyltransferase.

GNE-643: A less potent inhibitor of nicotinamide phosphoribosyltransferase compared to GNE-618

Uniqueness of this compound: this compound stands out due to its high potency and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications. Its ability to effectively deplete nicotinamide adenine dinucleotide levels and induce tumor cell death highlights its potential as a cancer treatment .

Eigenschaften

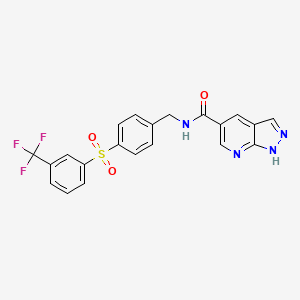

IUPAC Name |

N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBHAGGICJWHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

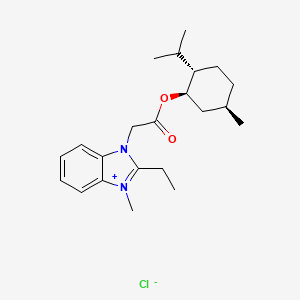

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)

![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)

![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)